molecular formula C7H7ClN2O2 B2728633 N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide CAS No. 2411240-03-2

N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide

Cat. No.: B2728633
CAS No.: 2411240-03-2
M. Wt: 186.6
InChI Key: DIJGPJGOFAHULP-UHFFFAOYSA-N
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Description

N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide typically involves the reaction of 2-chloro-1,3-oxazole with prop-2-enamide under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amide, followed by nucleophilic substitution with the oxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures, as well as the use of solvents like dimethylformamide or tetrahydrofuran to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Formation of corresponding oxazole N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The chloro group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target proteins or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

    Oxazole Derivatives: Compounds like 2-methyl-1,3-oxazole and 4,5-diphenyl-1,3-oxazole share structural similarities.

    Chloro-substituted Amides: Compounds such as N-(2-chlorophenyl)acetamide and N-(2-chloroethyl)acetamide.

Uniqueness: N-[(2-Chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide is unique due to the presence of both the oxazole ring and the chloro group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(2-chloro-1,3-oxazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-6(11)9-3-5-4-12-7(8)10-5/h2,4H,1,3H2,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJGPJGOFAHULP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=COC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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